molecular formula C16H17NO3 B13040440 Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate

Cat. No.: B13040440
M. Wt: 271.31 g/mol
InChI Key: ZDSJYICVTHVXPK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate is an organic compound with the molecular formula C16H17NO3 It is a derivative of pyridine, featuring a benzyloxy group at the 5-position and an ethyl acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridine.

    Reaction with Ethyl Bromoacetate: The 5-(benzyloxy)pyridine is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl 2-(5-(benzyloxy)pyridin-2-YL)ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain targets, while the pyridine ring can participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate can be compared with similar compounds such as:

    Ethyl 2-(benzyloxy)acetate: Lacks the pyridine ring, making it less versatile in certain chemical reactions.

    Ethyl 2-(pyridin-2-YL)acetate: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.

The presence of both the benzyloxy group and the pyridine ring in this compound makes it unique and potentially more effective in various applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 2-(5-phenylmethoxypyridin-2-yl)acetate

InChI

InChI=1S/C16H17NO3/c1-2-19-16(18)10-14-8-9-15(11-17-14)20-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3

InChI Key

ZDSJYICVTHVXPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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